3,4,5-Trimethoxy-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)benzamide
Description
This compound features a benzamide core substituted with 3,4,5-trimethoxy groups, linked via a methylene group to a 7-methylimidazo[1,2-a]pyridine moiety. Key physicochemical properties include a molecular formula of C24H23N3O4 and a molecular weight of 417.46 g/mol, with storage recommendations at 2–8°C . Hazard warnings include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-5-6-22-11-14(21-17(22)7-12)10-20-19(23)13-8-15(24-2)18(26-4)16(9-13)25-3/h5-9,11H,10H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZJWZVRBMLEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 7-methylimidazo[1,2-A]pyridine-2-amine in the presence of a base such as triethylamine to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-A]pyridine moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial and anticancer properties. The imidazopyridine moiety is particularly noteworthy for its potential interactions with various biological targets. Preliminary studies have suggested that 3,4,5-trimethoxy-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)benzamide may act as a sirtuin modulator , which are proteins involved in regulating cellular processes such as aging and inflammation .
Anticancer Potential
A notable area of research involves the evaluation of this compound's anticancer properties. In one study, derivatives of 3',4',5'-trimethoxy flavonoids linked to benzimidazole were synthesized and tested against several cancer cell lines (MGC-803 for gastric cancer, MCF-7 for breast cancer). The results indicated that certain derivatives exhibited potent antiproliferative activity, with IC50 values indicating effective inhibition of cell growth at low concentrations .
Applications in Medicinal Chemistry
The compound's potential applications extend into several areas within medicinal chemistry:
- Antitumor Agents : The structural features of this compound suggest it could be developed into effective antitumor agents based on preliminary cytotoxicity assays.
- Sirtuin Modulation : As a sirtuin modulator, this compound could play a role in therapeutic strategies targeting metabolic disorders and age-related diseases.
- Drug Development : The unique structure may serve as a scaffold for designing novel drugs targeting specific biological pathways involved in disease processes.
- Study on Antitumor Activity : Research conducted on a series of derivatives demonstrated significant antiproliferative effects against various cancer cell lines. The study highlighted the potential of these compounds for further development as anticancer therapies based on their mechanism of action involving apoptosis induction and cell cycle arrest .
- Sirtuin Interaction Studies : Investigations into the modulation of sirtuins by this compound have shown promise in influencing metabolic pathways associated with aging and chronic diseases. Future studies are expected to elucidate the specific interactions at the molecular level .
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
- Positional Isomerism: The 7-methyl vs. 8-methyl substitution on the imidazo ring (e.g., CAS 708995-11-3 vs.
- Benzamide Modifications : The 3,4,5-trimethoxy substitution enhances hydrophobicity compared to unsubstituted () or methyl-substituted (A-485) benzamides, likely influencing solubility and membrane permeability .
- Linker Flexibility : The methylene linker in the target compound may confer greater conformational flexibility compared to direct phenyl linkages (e.g., CAS 708995-11-3) .
Biological Activity
3,4,5-Trimethoxy-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 417.45 g/mol. The compound features a trimethoxyphenyl group and an imidazopyridine moiety, which are thought to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 417.45 g/mol |
| Melting Point | Not specified |
| Solubility | Varies (polar solvents preferred) |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the imidazopyridine core from 2-aminopyridine and α-bromoketones under controlled reaction conditions. Advanced techniques like continuous flow reactors may be utilized in industrial settings to optimize yield and purity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that derivatives of trimethoxybenzamide can induce apoptosis in cancer cells and inhibit tumor growth in vivo. In particular, related compounds have demonstrated IC50 values indicating potent antiproliferative activity against various cancer cell lines .
One study highlighted the effectiveness of a structurally similar compound in causing cell cycle arrest in the G1 phase and inducing apoptosis in MFC cells in a dose-dependent manner. This suggests that the imidazopyridine moiety may play a critical role in mediating these effects .
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that interactions with various biological targets at the molecular level are involved. The imidazopyridine structure may mimic biologically relevant molecules, facilitating these interactions.
Study on Antitumor Activity
In a study investigating the antitumor potential of related compounds, it was found that certain derivatives exhibited significant growth inhibition across multiple cancer cell lines. The presence of specific functional groups was correlated with enhanced activity, suggesting structure-activity relationships (SAR) that could guide future drug development efforts .
In Vivo Studies
In vivo studies have demonstrated that certain derivatives of this compound can significantly inhibit tumor growth in animal models. These findings support the potential application of such compounds in cancer therapeutics and underscore the need for further investigation into their pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
